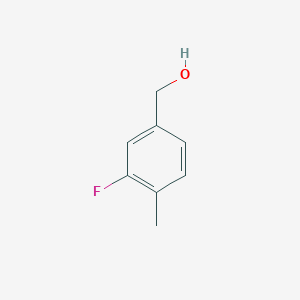

3-Fluoro-4-methylbenzyl alcohol

描述

Structure

3D Structure

属性

IUPAC Name |

(3-fluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVJAGTYIVYFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379114 | |

| Record name | (3-fluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192702-79-7 | |

| Record name | (3-fluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192702-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 192702-79-7

Introduction

3-Fluoro-4-methylbenzyl alcohol is a fluorinated aromatic alcohol that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, including the presence of a fluorine atom and a methyl group on the benzene ring, impart specific physicochemical properties that are highly valuable in the design and synthesis of complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic protocols, and its applications, particularly in the realm of drug discovery and development. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of target molecules, making this compound a significant intermediate for medicinal chemists.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 192702-79-7 | [3] |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.16 g/mol | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 33-36 °C | [3] |

| Melting Point | 33-36 °C | [2] |

| Density | 1.132 g/cm³ | [2] |

| IUPAC Name | (3-fluoro-4-methylphenyl)methanol | [3] |

| InChI Key | UUVJAGTYIVYFOS-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid. Below are detailed experimental protocols for these transformations.

Reduction of 3-Fluoro-4-methylbenzaldehyde

A common and efficient method for the synthesis of this compound is the reduction of 3-fluoro-4-methylbenzaldehyde using a mild reducing agent like sodium borohydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methylbenzaldehyde (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel.

Reduction of 3-Fluoro-4-methylbenzoic Acid

A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for the reduction of the carboxylic acid to the corresponding alcohol.[4]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0 °C. Dissolve 3-fluoro-4-methylbenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.

-

Quenching: After the reaction is complete, cool the flask to 0 °C and quench the excess LiAlH₄ by the slow and careful sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filtration and Extraction: Filter the resulting white precipitate and wash it thoroughly with THF. Combine the filtrate and the washings, and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound, which can be purified by distillation or column chromatography.

Caption: Synthetic pathways to this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly alter the properties of a drug candidate, often leading to improved metabolic stability and enhanced binding to biological targets.[1]

Intermediate in Kinase Inhibitor Synthesis

The 3-fluoro-4-methylphenyl moiety is a common structural motif in a variety of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The unique electronic properties of the fluorinated ring can influence the binding affinity and selectivity of the inhibitor for the ATP-binding pocket of the target kinase.

While a specific, publicly documented signaling pathway directly modulated by a drug synthesized from this compound is not available, a generalized workflow for its use in the synthesis of a hypothetical kinase inhibitor is presented below.

Caption: Generalized workflow for kinase inhibitor synthesis.

This workflow illustrates the initial conversion of the alcohol to a more reactive species, such as a benzyl bromide, followed by a cross-coupling reaction with a heterocyclic core common to many kinase inhibitors. Subsequent functionalization leads to the final drug candidate.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with significant applications in the development of new pharmaceuticals. Its synthesis is readily achievable through standard reduction protocols. The strategic incorporation of the 3-fluoro-4-methylphenyl moiety into drug candidates can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a foundational understanding of this important building block for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylbenzyl alcohol is a fluorinated aromatic organic compound with significant applications in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the fluorine and methyl substituents on the benzene ring, make it a valuable building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of a fluorine atom can enhance metabolic stability, improve bioavailability, and modulate the binding affinity of drug candidates to their biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS Number 192702-79-7, is a solid at room temperature.[1] While specific experimentally determined physical properties are not widely published, data for structurally similar compounds and information from chemical suppliers allow for a reliable estimation of its characteristics.

| Property | Value | Source |

| IUPAC Name | (3-Fluoro-4-methylphenyl)methanol | [1] |

| CAS Number | 192702-79-7 | [1] |

| Molecular Formula | C₈H₉FO | [2] |

| Molecular Weight | 140.15 g/mol | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | Estimated to be similar to related compounds such as 4-Fluoro-α-methylbenzyl alcohol (90-92 °C at 7 mmHg).[3] | N/A |

| Melting Point | Not definitively reported. For comparison, 4-methylbenzyl alcohol melts at 56-61°C.[4] | N/A |

| Density | Not definitively reported. For comparison, 4-Fluoro-α-methylbenzyl alcohol has a density of 1.109 g/mL at 25 °C.[3] | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | N/A |

Synthesis of this compound

The most common and efficient methods for the synthesis of this compound involve the reduction of the corresponding carboxylic acid or aldehyde. These precursors, 3-fluoro-4-methylbenzoic acid and 3-fluoro-4-methylbenzaldehyde, are commercially available.

Experimental Protocols

Two primary synthetic routes are outlined below, based on established chemical literature for similar transformations.

Method 1: Reduction of 3-Fluoro-4-methylbenzoic Acid with Lithium Aluminum Hydride (LiAlH₄)

This method provides a high yield of the desired alcohol through the reduction of the carboxylic acid.

-

Reaction Scheme:

Reduction of 3-fluoro-4-methylbenzoic acid. -

Materials:

-

3-Fluoro-4-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a stirred solution of 3-fluoro-4-methylbenzoic acid in anhydrous THF at 0 °C, slowly add LiAlH₄ portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the reaction by the dropwise addition of water until the evolution of gas ceases.

-

Add anhydrous Na₂SO₄ to the mixture and stir until a white precipitate forms.

-

Filter the mixture through Celite, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

-

Method 2: Reduction of 3-Fluoro-4-methylbenzaldehyde with Sodium Borohydride (NaBH₄)

This method is a milder alternative for the reduction of the corresponding aldehyde.

-

Reaction Scheme:

Reduction of 3-fluoro-4-methylbenzaldehyde. -

Materials:

-

Procedure:

-

Dissolve 3-fluoro-4-methylbenzaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride to the solution in small portions over 15 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of distilled water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around δ 2.2-2.4 ppm. The benzylic CH₂ protons would likely appear as a singlet around δ 4.6-4.8 ppm. The aromatic protons will present as a complex multiplet in the range of δ 6.9-7.3 ppm, with splitting patterns influenced by the fluorine atom. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the methyl carbon around δ 20-22 ppm and a peak for the benzylic carbon (CH₂OH) around δ 63-65 ppm. The aromatic carbons will appear in the region of δ 115-140 ppm, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad and strong O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic and methyl groups between 2850-3100 cm⁻¹.

-

A C-O stretching band around 1000-1260 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-F stretching band, which is typically strong, in the 1000-1400 cm⁻¹ region.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications.[7][8] The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.

Role of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom can significantly impact a molecule's:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.

-

Lipophilicity and Bioavailability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes and enhance its oral bioavailability.

-

pKa Modulation: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

Synthetic Utility

The benzyl alcohol moiety of this compound provides a reactive handle for further chemical modifications, such as:

-

Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid, which are versatile functional groups for further synthetic transformations.

-

Etherification and Esterification: The hydroxyl group can be readily converted into ethers or esters to introduce a variety of substituents.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions.

Safety and Handling

While a specific, detailed safety data sheet for this compound is not universally available, general precautions for handling aromatic alcohols should be followed. It is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive benzyl alcohol functionality with the modulating effects of fluorine and methyl substituents makes it an attractive starting material for the synthesis of novel therapeutic agents. The synthetic routes to this compound are straightforward, primarily involving the reduction of commercially available precursors. Further research into the biological activities of derivatives of this compound is likely to uncover new therapeutic applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (3-Methylphenyl)(phenyl)methanol | 21945-66-4 | WAA94566 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. 3-Fluorobenzyl alcohol(456-47-3) 1H NMR [m.chemicalbook.com]

- 5. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. (3,5-Difluoro-4-methylphenyl)(phenyl)methanol | C14H12F2O | CID 147758932 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (3-fluoro-4-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-fluoro-4-methylphenyl)methanol, a substituted benzyl alcohol, is a valuable building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a methyl group on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and the biological activity of molecules derived from it. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

IUPAC Name

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (3-fluoro-4-methylphenyl)methanol .

Physicochemical Properties

While specific experimental data for (3-fluoro-4-methylphenyl)methanol is not widely published, the properties of structurally similar compounds allow for informed estimations. The introduction of a fluorine atom generally increases lipophilicity and can influence the acidity of the benzylic proton.

Table 1: Calculated and Comparative Physicochemical Properties

| Property | Value (Estimated/Comparative) | Data Source/Comparison Compound |

| Molecular Formula | C₈H₉FO | - |

| Molecular Weight | 140.16 g/mol | - |

| Boiling Point | ~202.5 ± 35.0 °C | Predicted for (3,5-Difluoro-4-methylphenyl)methanol[1] |

| Density | ~1.236 ± 0.06 g/cm³ | Predicted for (3,5-Difluoro-4-methylphenyl)methanol[1] |

| XLogP3 | ~1.7 | Estimated based on similar structures |

Synthesis and Experimental Protocols

The synthesis of (3-fluoro-4-methylphenyl)methanol can be achieved through the reduction of the corresponding aldehyde or carboxylic acid. A general and reliable method involves the reduction of 3-fluoro-4-methylbenzaldehyde.

Experimental Protocol: Reduction of 3-fluoro-4-methylbenzaldehyde

This protocol is based on standard procedures for the reduction of benzaldehydes to benzyl alcohols.

Materials:

-

3-fluoro-4-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 3-fluoro-4-methylbenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution in portions. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude (3-fluoro-4-methylphenyl)methanol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Logical Workflow for Synthesis

References

An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzyl alcohol, with the CAS number 192702-79-7, is a fluorinated aromatic alcohol that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzyl alcohol moiety substituted with a fluorine atom and a methyl group, provides a unique combination of steric and electronic properties. The presence of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and spectral characterization of this compound.

Chemical Structure and Properties

The structure of this compound consists of a benzene ring substituted at position 1 with a hydroxymethyl group (-CH₂OH), at position 3 with a fluorine atom (-F), and at position 4 with a methyl group (-CH₃).

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 192702-79-7 | |

| Molecular Formula | C₈H₉FO | |

| Molecular Weight | 140.16 g/mol | |

| Physical Form | Solid | |

| Melting Point | 33-36 °C | |

| Boiling Point | Not available | |

| IUPAC Name | (3-fluoro-4-methylphenyl)methanol | |

| InChI | 1S/C8H9FO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |

| InChI Key | UUVJAGTYIVYFOS-UHFFFAOYSA-N |

Spectroscopic Characterization

Detailed experimental spectral data for this compound is not widely available in published literature. However, based on the analysis of similar structures and general principles of spectroscopy, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to -CH₂OH) | ~7.1-7.3 | d | ~7-8 |

| Ar-H (ortho to -F) | ~6.9-7.1 | d | ~9-10 (H-F coupling) |

| Ar-H (meta to -CH₂OH) | ~7.0-7.2 | dd | ~7-8, ~2 (H-F coupling) |

| -CH ₂OH | ~4.6 | s | |

| -OH | Variable | br s | |

| -CH ₃ | ~2.2 | s |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C -F | ~160-165 (d, ¹JCF ≈ 240-250 Hz) |

| C -CH₂OH | ~138-142 |

| C -CH₃ | ~128-132 |

| Ar-C H | ~113-130 |

| -C H₂OH | ~64 |

| -C H₃ | ~16 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by a broad O-H stretching band, C-H stretching bands for both aromatic and aliphatic protons, and C-F and C-O stretching vibrations.

Table 4: Predicted Characteristic IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1500-1600 | Medium |

| C-O stretch (primary alcohol) | 1000-1075 | Strong |

| C-F stretch | 1100-1300 | Strong |

Mass Spectrometry (MS) (Predicted)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) is expected at m/z 140. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), or water (M-18). Alpha-cleavage leading to the formation of a stable benzylic cation is also anticipated.

Experimental Protocols

Synthesis of this compound from 3-Fluoro-4-methylbenzaldehyde

This procedure involves the reduction of the aldehyde functional group to a primary alcohol using a suitable reducing agent such as sodium borohydride.

dot

Caption: General workflow for the synthesis of this compound.

Materials:

-

3-Fluoro-4-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-Fluoro-4-methylbenzaldehyde in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of more complex molecules for pharmaceutical research. The strategic placement of the fluorine and methyl groups on the benzene ring allows for the fine-tuning of the physicochemical properties of the final active pharmaceutical ingredient (API). The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also increase binding affinity through favorable electrostatic interactions. This makes it a valuable precursor for the development of kinase inhibitors and other targeted therapies.

While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives are of interest in the development of drugs for a range of therapeutic areas.

dot

Caption: Role of this compound in API development.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. This guide has provided a summary of its chemical structure, physicochemical properties, and predicted spectral characteristics. While detailed experimental data is not extensively published, the provided information, based on established chemical principles and data from analogous compounds, serves as a useful resource for researchers in the field. The general synthesis protocol outlined offers a practical starting point for its preparation in a laboratory setting. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

In-Depth Technical Guide: Physicochemical Properties of 3-Fluoro-4-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the key physicochemical properties of 3-Fluoro-4-methylbenzyl alcohol, a compound of interest in various research and development applications. The data presented is intended to support laboratory work and computational modeling.

Molecular Identity and Weight

The fundamental identifying characteristics of this compound are detailed below. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (3-fluoro-4-methylphenyl)methanol |

| CAS Number | 192702-79-7 |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.15 g/mol [1] |

The molecular formula C₈H₉FO indicates the elemental composition of the molecule, which consists of eight carbon atoms, nine hydrogen atoms, one fluorine atom, and one oxygen atom.[1] The precise molecular weight is derived from the sum of the atomic weights of these constituent atoms.

Note: The user's request for experimental protocols, signaling pathways, and logical relationship diagrams are not applicable to the determination of a compound's molecular weight. Therefore, these sections are omitted from this guide.

References

Technical Guide: Physical Properties of 3-Fluoro-4-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzyl alcohol (CAS No: 192702-79-7) is a fluorinated aromatic alcohol of interest in medicinal chemistry and drug development. Its specific physical properties are crucial for its handling, formulation, and application in various research and development stages. This technical guide provides a comprehensive overview of the core physical properties of this compound, including detailed experimental protocols for their determination.

Chemical Structure

The molecular structure of this compound is fundamental to its physical and chemical behavior.

Caption: 2D Chemical Structure of this compound.

Core Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 192702-79-7 |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.16 g/mol [1] |

| Physical Form | Solid[1] |

| Melting Point | 33-36 °C[1] |

| Boiling Point | 212.8 °C at 760 mmHg |

| Density | 1.132 g/cm³[2] |

| Solubility | No specific experimental data is available. Based on its structure, which includes a polar alcohol group and a largely nonpolar fluorotoluene ring, it is predicted to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and acetone. |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are provided below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs.

Caption: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation: A small amount of dry this compound is finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.

-

Measurement: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a liquid at atmospheric pressure. Since this compound is a solid at room temperature, it must first be melted.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample and Heating: The melted this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The flask is heated gently.

-

Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature is recorded when it stabilizes, which indicates that the vapor is in equilibrium with the boiling liquid. This stable temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Density Determination (Pycnometer Method)

The density of a solid can be determined using a pycnometer and a liquid in which the solid is insoluble.

Caption: Logical Flow for Density Determination.

Protocol:

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed (m₁).

-

Mass of Pycnometer with Sample: A known mass of this compound is added to the pycnometer, and it is weighed again (m₂). The mass of the sample is (m₂ - m₁).

-

Mass with Sample and Liquid: The pycnometer containing the sample is filled with a liquid of known density (ρ_liquid) in which the solid is insoluble. The pycnometer is then weighed (m₃).

-

Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with only the inert liquid and weighed (m₄).

-

Calculation: The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = [(m₂ - m₁) * ρ_liquid] / [(m₄ - m₁) - (m₃ - m₂)]

Solubility Determination

Qualitative solubility is determined by observing the dissolution of a small amount of the solute in a given solvent.

Protocol:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.

-

Observation: The mixture is agitated (e.g., by vortexing) for a set period. The sample is visually inspected to determine if it has completely dissolved.

-

Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble" based on the observation. For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

Conclusion

This technical guide provides essential physical property data for this compound, which is critical for its application in research and development. The provided experimental protocols offer standardized methods for the verification and determination of these properties in a laboratory setting. The combination of tabulated data and detailed methodologies aims to support the work of researchers, scientists, and drug development professionals.

References

3-Fluoro-4-methylbenzyl alcohol safety data sheet

This technical guide provides a detailed overview of the safety data for 3-Fluoro-4-methylbenzyl alcohol (CAS No. 192702-79-7), intended for researchers, scientists, and professionals in drug development. The information has been compiled from available Safety Data Sheets (SDS) and chemical databases. Where specific data for the target compound is unavailable, information from structurally similar compounds is provided for guidance and clearly noted.

Section 1: Chemical Identification

This section provides the primary identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 192702-79-7[1] |

| IUPAC Name | (3-fluoro-4-methylphenyl)methanol |

| Molecular Formula | C₈H₉FO |

| InChI | 1S/C8H9FO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 |

| InChI Key | UUVJAGTYIVYFOS-UHFFFAOYSA-N |

Section 2: Hazard Identification and Classification

The compound is classified as hazardous according to the Globally Harmonized System (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

| GHS Classification | Details |

| Signal Word | Warning |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| GHS Hazard Class | Skin Irritation (Category 2)[2]Eye Irritation (Category 2A)[2]Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[2] |

| GHS Pictogram | Exclamation Mark |

Hazard Communication Workflow

The following diagram illustrates the logical flow from the substance's properties to the required GHS labeling.

Caption: GHS Hazard Identification and Labeling Process.

Section 3: Precautionary Measures and PPE

The precautionary statements associated with this compound dictate the necessary handling and personal protective equipment (PPE) to ensure safety.

| Precautionary Statement Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/ eye protection/ face protection.[2] |

Personal Protective Equipment (PPE) Protocol

This workflow outlines the recommended personal protective equipment when handling the substance.

Caption: Recommended Personal Protective Equipment (PPE).

Section 4: First-Aid Measures

In case of exposure, follow these first-aid guidelines. This information is based on protocols for similar irritating benzyl alcohol derivatives.[2]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2] |

| Skin Contact | Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Never give anything by mouth to an unconscious person.[2] |

First-Aid Decision Workflow

This diagram provides a clear, step-by-step guide for responding to different types of chemical exposure.

Caption: First-aid response protocol for chemical exposure.

Section 5: Fire-Fighting Measures

While specific data for this compound is not available, information for analogous combustible liquid alcohols provides general guidance.

| Measure | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[2] |

| Specific Hazards | Combustible. In a fire, hazardous combustion gases or vapors may develop, including carbon oxides and hydrogen fluoride.[3] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2] |

| Further Information | Prevent fire extinguishing water from contaminating surface water or groundwater systems.[3] |

Section 6: Physical and Chemical Properties

Limited physical and chemical data is available for this compound.

| Property | Value | Source |

| Boiling Point | 33-36 (pressure not specified) | |

| Appearance | Not specified (likely a solid or liquid) | - |

| Flash Point | No data available. For 4-Fluoro-α-methylbenzyl alcohol: 91 °C (195.8 °F) - closed cup. | |

| Density | No data available. For 4-Fluoro-α-methylbenzyl alcohol: 1.109 g/mL at 25 °C. |

Section 7: Toxicological Information

No specific toxicological studies (e.g., LD50, LC50) for this compound were found in the searched resources. The hazard classification is based on irritation potential. The chemical, physical, and toxicological properties have not been thoroughly investigated.

Section 8: Experimental Protocols

Detailed experimental protocols for the determination of the safety data cited (e.g., skin irritation, eye irritation studies) are not provided in standard Safety Data Sheets. These classifications are typically derived from studies following standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development), using animal models or validated in-vitro methods. For example, skin irritation is often assessed using OECD Test Guideline 404, and eye irritation using OECD Test Guideline 405.

Disclaimer: This document is intended as a technical guide for informational purposes only and is based on publicly available data. It is not a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the official SDS and conduct their own risk assessment before handling this chemical.

References

An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl alcohol: Handling, Storage, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Fluoro-4-methylbenzyl alcohol, a versatile fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. This document details its physical and chemical properties, safe handling and storage procedures, and insights into its reactivity and potential biological significance, supported by experimental considerations.

Chemical and Physical Properties

This compound, with the CAS number 192702-79-7, is a solid at room temperature. Its structure incorporates a benzyl alcohol moiety substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene ring. This unique substitution pattern imparts specific electronic and steric characteristics that are valuable in the design of novel molecules.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO | |

| Molecular Weight | 140.16 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 33-36 °C | |

| IUPAC Name | (3-fluoro-4-methylphenyl)methanol | |

| InChI Key | UUVJAGTYIVYFOS-UHFFFAOYSA-N |

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Precautionary Measures

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning".

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.

Storage Recommendations

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored at ambient temperature.

Experimental Protocols and Reactivity

The chemical reactivity of this compound is centered around its primary alcohol functional group and the substituted aromatic ring.

Synthesis

The synthesis of substituted benzyl alcohols can be achieved through the reduction of the corresponding aldehydes. A general procedure involves dissolving the appropriate aldehyde in ethanol, followed by the slow addition of a reducing agent like sodium borohydride (NaBH₄) in a basic solution. The reaction mixture is then acidified to quench the excess reducing agent and neutralize the solution, leading to the precipitation of the benzyl alcohol derivative.[2][3]

Chemical Reactions

The benzyl alcohol group is a versatile handle for various chemical transformations:[1]

-

Esterification: Reaction with an acid anhydride (e.g., acetic anhydride) in the presence of a base (e.g., pyridine) yields the corresponding ester.

-

Etherification: Treatment with a strong base (e.g., sodium hydride) followed by an alkyl halide (e.g., methyl iodide) results in the formation of an ether.

-

Oxidation: The primary alcohol can be oxidized to 3-fluoro-4-methylbenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (KMnO₄), will further oxidize the alcohol to 3-fluoro-4-methylbenzoic acid.[1]

The aromatic ring can undergo electrophilic aromatic substitution, with the directing effects of the fluoro, methyl, and hydroxymethyl groups influencing the position of substitution.[1]

Quality Control and Analytical Methods

To ensure the purity and identity of this compound, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of benzyl alcohol and its derivatives.[4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation and confirmation.

Typical Analytical Methods:

-

HPLC: For purity assessment and quantification.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

-

IR Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (-OH) stretch.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, derivatives of benzyl alcohol have been reported to exhibit a range of biological activities, including antibacterial and antifungal properties.[2][5][6] The introduction of a fluorine atom can enhance metabolic stability and bioavailability, making this compound a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] It is utilized in the development of kinase inhibitors, agrochemicals, and liquid crystals.[1]

Potential Signaling Pathway Interactions

Based on studies of structurally related compounds, a potential area of investigation for the biological activity of this compound could be its interaction with various enzymes. For instance, some benzyl alcohol derivatives have shown inhibitory effects on enzymes related to obesity.

Visualizations

Logical Workflow for Handling and Use

Caption: Workflow for the safe handling, storage, and experimental use of this compound.

Potential Chemical Transformations

Caption: Potential chemical reactions of this compound at the benzylic alcohol group.

References

An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylbenzyl alcohol, a substituted aromatic alcohol, serves as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both fluoro and methyl groups on the phenyl ring, makes it a valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the benzyl alcohol moiety provides a reactive handle for further synthetic modifications. This guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications, particularly in the realm of drug discovery. While this compound is commercially available, detailed characterization and biological activity data in the public domain are limited. This document aims to consolidate the existing information and provide a foundational resource for researchers.

Introduction

This compound (IUPAC name: (3-fluoro-4-methylphenyl)methanol) is a fluorinated aromatic compound with significant potential as a versatile intermediate in organic synthesis.[1][2] Its structure is particularly relevant in the design of novel therapeutic agents, where the incorporation of fluorine can favorably modulate physicochemical and pharmacokinetic properties.[3] The benzyl alcohol functional group allows for a variety of subsequent chemical transformations, including oxidation, esterification, and etherification. This guide presents a review of the synthesis and known properties of this compound, providing a valuable resource for chemists and pharmacologists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 192702-79-7 | [2] |

| Molecular Formula | C₈H₉FO | [2] |

| Molecular Weight | 140.15 g/mol | [2] |

| Boiling Point | 33-36 °C | - |

Note: The boiling point listed is as provided by a commercial supplier and may refer to a measurement under vacuum. Detailed experimental conditions are not specified in the available literature.

Synthesis

General Synthetic Workflow

The proposed synthesis involves the activation of the carboxylic acid as a mixed anhydride, which is then reduced in situ to the corresponding benzyl alcohol.

Caption: A generalized workflow for the synthesis of substituted benzyl alcohols from their corresponding benzoic acids.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of 3-bromo-4-fluorobenzyl alcohol and is expected to be effective for the preparation of this compound from 3-fluoro-4-methylbenzoic acid.[4]

Materials:

-

3-Fluoro-4-methylbenzoic acid

-

Methyl chloroformate

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Sodium borohydride

-

Water

-

Methylene chloride

-

Magnesium sulfate

Procedure:

-

In a reaction vessel, dissolve 3-fluoro-4-methylbenzoic acid (1 equivalent) and methyl chloroformate (1 equivalent) in anhydrous tetrahydrofuran.

-

Cool the solution and add triethylamine (1 equivalent) dropwise, maintaining a low temperature.

-

Stir the mixture at room temperature for approximately 40 minutes.

-

Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

-

To the filtrate, add a solution of sodium borohydride (excess) in water dropwise, while maintaining the temperature between 10-20 °C with stirring.

-

Continue stirring the reaction mixture at room temperature for approximately 4 hours.

-

Pour the reaction mixture into water and extract with methylene chloride.

-

Separate the organic phase, dry it over magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound are not available in the peer-reviewed literature. However, predicted NMR data can serve as a useful guide for characterization.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and should be confirmed by experimental data.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) |

| -CH₂OH | ~4.6 |

| Ar-H | 6.9 - 7.2 |

| -CH₃ | ~2.2 |

| -OH | Variable |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₂OH | ~64 |

| Ar-C (quaternary) | 120 - 140 |

| Ar-CH | 115 - 130 |

| Ar-CF | ~160 (doublet, ¹JCF) |

| -CH₃ | ~15 |

Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[1][3] Its structural features are particularly advantageous in the development of:

-

Pharmaceuticals: The presence of a fluorine atom can enhance metabolic stability, improve bioavailability, and modulate the lipophilicity and binding affinity of a drug candidate to its biological target.[3] It is often employed in the synthesis of compounds targeting neurological disorders and cancer.[2]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can lead to agrochemicals with improved efficacy and environmental profiles.

-

Specialty Chemicals: This compound also finds use in the synthesis of liquid crystals and other advanced materials.[2]

Potential Signaling Pathway Interactions (Hypothetical)

While no specific biological data or signaling pathway interactions for this compound have been reported, its derivatives could potentially interact with various biological targets. The following diagram illustrates a hypothetical scenario where a molecule derived from this building block could act as a kinase inhibitor, a common application for such fluorinated intermediates.

Caption: A hypothetical signaling pathway illustrating the potential role of a derivative of this compound as a kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While its commercial availability facilitates its use, a notable gap exists in the publicly available scientific literature regarding its detailed synthesis, characterization, and biological evaluation. The synthetic protocol adapted in this guide provides a reliable starting point for its preparation. Further research is warranted to fully elucidate the spectroscopic properties and potential biological activities of this compound and its derivatives, which will undoubtedly expand its applications in the development of novel and improved chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl alcohol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzyl alcohol, a key fluorinated building block in modern organic synthesis. The document details its discovery and historical context, outlines established and potential synthetic protocols, presents its physicochemical properties in a structured format, and explores its applications, particularly in the realm of medicinal chemistry and drug development.

Introduction

This compound, with the CAS Registry Number 192702-79-7, is a substituted aromatic alcohol. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, imparts unique electronic and steric properties that are highly valued in the design of novel molecules. The presence of the fluorine atom can significantly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets, making this compound a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in seminal chemical literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in the latter half of the 20th century. The recognition of fluorine's unique properties in modulating the characteristics of organic molecules led to a surge in the synthesis of selectively fluorinated building blocks. The preparation of this compound would have followed established synthetic methodologies for the reduction of corresponding benzaldehydes or benzoic acids, precursors which themselves became more accessible with advancements in aromatic fluorination and functionalization techniques. Its history is therefore one of gradual integration into the catalog of synthetic chemistry as a commercially available and synthetically useful intermediate.

Physicochemical and Spectral Data

A compilation of the known physical and spectral properties of this compound and its immediate precursors is provided below for easy reference and comparison.

| Property | This compound | 3-Fluoro-4-methylbenzaldehyde | 3-Fluoro-4-methylbenzoic acid |

| CAS Number | 192702-79-7 | 177756-62-6 | 350-28-7 |

| Molecular Formula | C₈H₉FO | C₈H₇FO | C₈H₇FO₂ |

| Molecular Weight | 140.16 g/mol | 138.14 g/mol | 154.14 g/mol |

| Physical Form | Solid | Liquid | Solid |

| Boiling Point | 33-36 °C (Note: This is likely the melting point or boiling point at very low pressure) | 206 °C (lit.) | - |

| Density | - | 1.133 g/mL at 25 °C (lit.) | - |

| Refractive Index | - | n20/D 1.5245 (lit.) | - |

| IUPAC Name | (3-Fluoro-4-methylphenyl)methanol | 3-Fluoro-4-methylbenzaldehyde | 3-Fluoro-4-methylbenzoic acid |

Note: The reported boiling point for this compound appears unusually low for a compound of its structure and is more likely its melting point. Further experimental validation is required.

Synthetic Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde or carboxylic acid. Below are detailed experimental protocols adapted from established procedures for analogous compounds.

From 3-Fluoro-4-methylbenzaldehyde (Reduction of an Aldehyde)

This is a widely used and efficient method for the preparation of benzyl alcohols.

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methylbenzaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde). Cool the solution to 0-5 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 0.3 eq) in small portions, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Cool the reaction mixture back to 0-5 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture.

-

Extraction: Remove the ethanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate to extract the product. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

From 3-Fluoro-4-methylbenzoic acid (Reduction of a Carboxylic Acid)

A more potent reducing agent is required for the reduction of a carboxylic acid to an alcohol.

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Addition of Acid: Dissolve 3-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until completion (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (x mL), 15% aqueous sodium hydroxide (NaOH) (x mL), and then water again (3x mL), where 'x' is the number of grams of LiAlH₄ used. A granular white precipitate should form.

-

Isolation: Stir the mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography as described in section 4.1.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules. The strategic placement of the fluorine and methyl groups allows for fine-tuning of the physicochemical properties of the target molecule.

While specific blockbuster drugs directly incorporating the 3-fluoro-4-methylbenzyl moiety are not prominently documented, its utility lies in the construction of screening libraries and in lead optimization campaigns. The benzyl alcohol functional group provides a convenient handle for further chemical transformations such as etherification, esterification, or oxidation to the corresponding aldehyde for use in reductive amination or Wittig-type reactions.

Logical Relationship of Application:

The fluorinated phenyl ring of this building block can be found in scaffolds designed to interact with various biological targets, where the fluorine atom may participate in hydrogen bonding or modulate the pKa of nearby functional groups, thereby enhancing target engagement.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile fluorinated building block for organic synthesis. While its own discovery is not a landmark event, its utility is a direct consequence of the rise of fluorine in medicinal chemistry. The straightforward synthetic routes from its corresponding aldehyde or carboxylic acid make it readily accessible. Its true value is realized in its application as an intermediate in the synthesis of more complex and biologically active molecules, where the unique properties of the fluorine atom can be leveraged to optimize drug candidates. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-4-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzyl alcohol is a fluorinated aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its unique electronic and steric profile, arising from the ortho-fluorine and meta-methyl substitution pattern, makes it a valuable intermediate in the synthesis of complex molecules. In pharmaceutical research, this compound is primarily used to construct active pharmaceutical ingredients (APIs), where the fluorine atom can enhance metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] The benzyl alcohol functional group provides a versatile handle for further synthetic modifications, such as esterification, alkylation, or oxidation.[1] This document provides detailed protocols for the synthesis of this compound, focusing on the reduction of 3-Fluoro-4-methylbenzaldehyde.

Synthetic Routes Overview

The most common and straightforward method for the preparation of this compound is the reduction of the corresponding aldehyde, 3-Fluoro-4-methylbenzaldehyde. This transformation can be efficiently achieved using mild reducing agents such as sodium borohydride. An alternative, though less direct, route involves the reduction of 3-Fluoro-4-methylbenzoic acid, which requires a stronger reducing agent like lithium aluminum hydride. The choice of synthetic route may depend on the availability of the starting materials.

Experimental Protocols

Method 1: Reduction of 3-Fluoro-4-methylbenzaldehyde

This protocol details the synthesis of this compound via the reduction of 3-Fluoro-4-methylbenzaldehyde using sodium borohydride. This method is analogous to the synthesis of similar benzyl alcohols.[3]

Materials:

-

3-Fluoro-4-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (or Ethyl acetate)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-Fluoro-4-methylbenzaldehyde (1 equivalent) in methanol (or absolute ethanol) under an inert atmosphere (e.g., argon or nitrogen).[3]

-

Addition of Reducing Agent: To the stirred solution, carefully add sodium borohydride (0.25-0.5 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: After the reaction is complete, cautiously add 1 M hydrochloric acid to the mixture to quench the excess sodium borohydride and neutralize the reaction.[3]

-

Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash successively with water, 1 M HCl, and saturated brine solution.[3]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance | CAS Number |

| 3-Fluoro-4-methylbenzaldehyde | C₈H₇FO | 138.14[4][5] | 206 (lit.) | Liquid | 177756-62-6[4] |

| This compound | C₈H₉FO | 140.15 | 33-36 | Solid | 192702-79-7 |

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound from 3-Fluoro-4-methylbenzaldehyde.

Caption: Synthetic scheme for the reduction of 3-Fluoro-4-methylbenzaldehyde.

References

Application Notes and Protocols: Synthesis of 3-Fluoro-4-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Fluoro-4-methylbenzyl alcohol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2] The presented method is based on the reduction of 3-Fluoro-4-methylbenzaldehyde, a readily available starting material.[3][4][5][6] This protocol offers a straightforward and efficient route to the target compound, with details on reaction conditions, purification, and characterization.

Introduction

This compound is an important building block in organic synthesis. The presence of a fluorine atom can significantly alter the biological activity and pharmacokinetic properties of molecules, making this compound of particular interest in drug discovery.[1][2] The synthesis of benzyl alcohols is a fundamental transformation in organic chemistry, often achieved through the reduction of the corresponding aldehydes or carboxylic acids. This protocol focuses on the reduction of 3-Fluoro-4-methylbenzaldehyde using sodium borohydride, a mild and selective reducing agent.

Reaction Scheme

Caption: Reduction of 3-Fluoro-4-methylbenzaldehyde to this compound.

Experimental Protocol

Materials:

-

3-Fluoro-4-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

-

Reduction: Cool the solution in an ice bath to 0 °C. Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl (aq) at 0 °C until the pH is ~7 and gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

| Parameter | Value |

| Starting Material | 3-Fluoro-4-methylbenzaldehyde |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol [6] |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Solvent | Methanol (MeOH) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours |

| Product | This compound |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.16 g/mol [7] |

| Typical Yield | 85-95% |

| Physical Appearance | Colorless oil or low melting solid[7] |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Fluoro-4-methylbenzaldehyde (98%) - Amerigo Scientific [amerigoscientific.com]

- 6. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 192702-79-7 [sigmaaldrich.com]

Application Notes and Protocols for the Preparation of 3-Fluoro-4-methylbenzyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-Fluoro-4-methylbenzyl alcohol, a key building block in the development of novel therapeutics and advanced materials.[1] The protocols outlined below are based on established methods for the reduction of benzaldehydes and benzoic acids. Additionally, this document explores the derivatization of the parent alcohol and discusses the relevance of such derivatives in targeting critical signaling pathways in drug discovery, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Introduction